molecular formula C17H14BrNO3S B2604675 2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methoxybenzamide CAS No. 2379983-78-3

2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methoxybenzamide

Cat. No.: B2604675
CAS No.: 2379983-78-3
M. Wt: 392.27
InChI Key: MKYAESGMMYPFOZ-UHFFFAOYSA-N
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Description

2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methoxybenzamide is a complex organic compound that features a bromine atom, a furan ring, a thiophene ring, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methoxybenzamide typically involves multiple steps, including the bromination of precursor molecules and subsequent coupling reactions. One common method involves the bromination of a furan-thiophene precursor, followed by coupling with a methoxybenzamide derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methoxybenzamide is unique due to its combination of a furan ring, thiophene ring, and methoxybenzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3S/c1-21-13-2-3-16(18)15(7-13)17(20)19-8-14-6-12(10-23-14)11-4-5-22-9-11/h2-7,9-10H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYAESGMMYPFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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